molecular formula C5H10O5 B584070 D-[1,2-13C2]xylose CAS No. 201741-00-6

D-[1,2-13C2]xylose

Cat. No.: B584070
CAS No.: 201741-00-6
M. Wt: 152.115
InChI Key: PYMYPHUHKUWMLA-AZDIZYBSSA-N
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Description

D-[1,2-13C2]xylose: is a labeled form of D-xylose, a five-carbon sugar (aldopentose) commonly found in nature. The labeling with carbon-13 isotopes at the first and second carbon positions makes it a valuable tool in various scientific studies, particularly in metabolic and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of D-[1,2-13C2]xylose typically involves the incorporation of carbon-13 isotopes into the xylose molecule. This can be achieved through chemical synthesis starting from labeled precursors. One common method involves the use of labeled glucose, which is enzymatically or chemically converted to labeled xylose.

Industrial Production Methods: Industrial production of D-xylose generally involves the hydrolysis of hemicellulose, a major component of plant biomass. The process includes:

    Acid Hydrolysis: Hemicellulose is treated with an acid to break it down into its constituent sugars, including xylose.

    Purification: The resulting mixture is purified using ion exchange resins and crystallization techniques to isolate xylose.

    Isotope Labeling: The purified xylose is then subjected to isotope labeling using labeled precursors or through biosynthetic pathways involving microorganisms engineered to incorporate carbon-13 isotopes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: D-[1,2-13C2]xylose can undergo oxidation reactions to form various products, including D-xylonic acid.

    Reduction: Reduction of this compound can yield xylitol, a sugar alcohol.

    Substitution: It can participate in substitution reactions, particularly in the formation of derivatives like xylosides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

    Reduction: Catalytic hydrogenation using catalysts like palladium on carbon.

    Substitution: Acid catalysts or enzymes can facilitate substitution reactions.

Major Products:

    Oxidation: D-xylonic acid

    Reduction: Xylitol

    Substitution: Various xylosides

Scientific Research Applications

Chemistry:

  • Used as a tracer in metabolic studies to track the fate of xylose in biochemical pathways.
  • Employed in the synthesis of labeled compounds for NMR spectroscopy and mass spectrometry.

Biology:

  • Utilized in studies of carbohydrate metabolism and transport in cells.
  • Helps in understanding the role of xylose in plant cell wall biosynthesis.

Medicine:

  • Used in diagnostic tests for assessing intestinal absorption and malabsorption disorders.
  • Investigated for its potential in developing new therapeutic agents.

Industry:

  • Applied in the production of biofuels and biochemicals from lignocellulosic biomass.
  • Used in the food industry as a precursor for the synthesis of xylitol, a low-calorie sweetener.

Mechanism of Action

Molecular Targets and Pathways: D-[1,2-13C2]xylose exerts its effects primarily through its incorporation into metabolic pathways. In cells, it is phosphorylated and enters the pentose phosphate pathway, where it is metabolized to produce energy and biosynthetic precursors. The labeled carbon atoms allow researchers to trace the metabolic fate of xylose and study its role in various biochemical processes.

Comparison with Similar Compounds

    D-xylose: The non-labeled form of the sugar.

    L-arabinose: Another five-carbon sugar with similar properties.

    D-ribose: A structurally related sugar involved in nucleic acid metabolism.

Uniqueness: D-[1,2-13C2]xylose is unique due to its isotopic labeling, which makes it an invaluable tool for tracing metabolic pathways and studying the dynamics of carbohydrate metabolism. Unlike its non-labeled counterparts, it provides detailed insights into the biochemical processes involving xylose.

Properties

IUPAC Name

(3R,4S,5R)-(2,3-13C2)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1/i4+1,5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-IQDZQCBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([13C@H]([13CH](O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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